1-(2-Amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid 1-(2-Amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1263207-37-9
VCID: VC20153121
InChI: InChI=1S/C7H9N3O4/c1-14-6-2-4(7(12)13)9-10(6)3-5(8)11/h2H,3H2,1H3,(H2,8,11)(H,12,13)
SMILES:
Molecular Formula: C7H9N3O4
Molecular Weight: 199.16 g/mol

1-(2-Amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid

CAS No.: 1263207-37-9

Cat. No.: VC20153121

Molecular Formula: C7H9N3O4

Molecular Weight: 199.16 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid - 1263207-37-9

Specification

CAS No. 1263207-37-9
Molecular Formula C7H9N3O4
Molecular Weight 199.16 g/mol
IUPAC Name 1-(2-amino-2-oxoethyl)-5-methoxypyrazole-3-carboxylic acid
Standard InChI InChI=1S/C7H9N3O4/c1-14-6-2-4(7(12)13)9-10(6)3-5(8)11/h2H,3H2,1H3,(H2,8,11)(H,12,13)
Standard InChI Key TWMVYSRIPHSOEX-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=NN1CC(=O)N)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

The compound has the molecular formula C₇H₉N₃O₄ and a molecular weight of 199.16 g/mol . Its IUPAC name, 1-(2-amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid, reflects the presence of:

  • A pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms).

  • A methoxy group (-OCH₃) at position 5.

  • A carboxylic acid group (-COOH) at position 3.

  • A 2-amino-2-oxoethyl side chain (-NH₂-C(=O)-CH₂-) attached to the pyrazole’s nitrogen at position 1 .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Registry Number1263207-37-9
Molecular FormulaC₇H₉N₃O₄
Molecular Weight199.16 g/mol
Purity (Commercial)≥98% (HPLC)
Melting PointNot reported
Solubility (Water)Not reported

Synthesis and Manufacturing

Synthetic Routes

Though explicit details for 1263207-37-9 are unavailable, analogous pyrazole-carboxylic acids are typically synthesized via:

  • Cyclocondensation: Reaction of hydrazines with 1,3-diketones or α,β-unsaturated ketones to form the pyrazole core.

  • Functionalization: Introduction of the methoxy group via alkylation (e.g., methyl iodide) and the 2-amino-2-oxoethyl side chain through nucleophilic substitution or amidation .

  • Carboxylic Acid Formation: Oxidation of a methyl group or hydrolysis of a nitrile/carboxamide .

Table 2: Common Reagents in Pyrazole Derivative Synthesis

ReagentRoleExample Use Case
Hydrazine hydrateCyclocondensation agentPyrazole ring formation
Methyl iodideMethoxy group introductionAlkylation at position 5
Glycine derivatives2-Amino-2-oxoethyl side chainAmidation reactions

Industrial Production

Commercial suppliers like Dayang Chem (Hangzhou) Co., Ltd. and Chemlyte Solutions offer the compound in kilogram-scale quantities, indicating established manufacturing protocols . Specifications include:

  • Purity: ≥98% (HPLC).

  • Storage: Dry, dark, and ventilated conditions.

  • Transportation: Air or ocean shipping compliant with chemical safety regulations .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s bifunctional groups (carboxylic acid and carboxamide) make it a valuable building block for:

  • Peptide mimetics: Incorporation into protease inhibitors or receptor ligands.

  • Heterocyclic hybrids: Fusion with quinazolines, triazoles, or thiadiazoles to enhance bioactivity .

Future Directions

Research Opportunities

  • Crystallography: Resolve the compound’s 3D structure to guide drug design.

  • ADMET Profiling: Evaluate absorption, distribution, and toxicity in preclinical models.

  • Target Identification: Screen against kinases, GPCRs, or ion channels.

Industrial Scaling

Optimization of:

  • Green Chemistry: Catalytic methods to reduce waste.

  • Cost-Effective Synthesis: Novel routes using continuous flow reactors.

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